An In-depth Technical Guide to 2-[4-(bromomethyl)phenyl]propanoic acid: Synthesis, Properties, and Application in Drug Development
An In-depth Technical Guide to 2-[4-(bromomethyl)phenyl]propanoic acid: Synthesis, Properties, and Application in Drug Development
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of 2-[4-(bromomethyl)phenyl]propanoic acid, a key chemical intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Loxoprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the physicochemical properties, synthesis methodologies, and safety and handling protocols for this compound. Furthermore, it elucidates the mechanism of action of Loxoprofen and its interaction with the cyclooxygenase (COX) pathway, thereby contextualizing the significance of its precursor, 2-[4-(bromomethyl)phenyl]propanoic acid. This guide incorporates detailed experimental protocols, quantitative data presented in tabular format, and visual diagrams of pertinent biological pathways and chemical synthesis workflows to facilitate a thorough understanding.
Introduction
2-[4-(bromomethyl)phenyl]propanoic acid, also known by synonyms such as 4-(Bromomethyl)hydratropic acid and Loxoprofen Intermediate, is a propionic acid derivative of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a crucial building block for the synthesis of Loxoprofen sodium, a potent NSAID used for its analgesic, anti-inflammatory, and antipyretic properties.[2][3] Loxoprofen is part of the propionic acid derivatives group of NSAIDs, which also includes well-known drugs like ibuprofen and naproxen.[4] This guide aims to provide a detailed technical resource on 2-[4-(bromomethyl)phenyl]propanoic acid, covering its fundamental chemistry, synthesis, and its pivotal role in the production of Loxoprofen.
Physicochemical Properties and Safety Data
The fundamental chemical and physical properties of 2-[4-(bromomethyl)phenyl]propanoic acid are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 111128-12-2[4][5][6] |
| IUPAC Name | 2-[4-(bromomethyl)phenyl]propanoic acid[6] |
| Molecular Formula | C₁₀H₁₁BrO₂[4][6] |
| Molecular Weight | 243.10 g/mol [4][6] |
| Synonyms | BMPPA, 2-[4-(Bromomethyl)phenyl]propionic acid, Loxoprofen Intermediate, 4-(Bromomethyl)hydratropic acid, p-Bromomethylphenylpropionic Acid[1][3][7][8] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Beige-cream crystalline powder[3][9] |
| Melting Point | 126-130 °C[3] |
| Boiling Point | 148 °C (rough estimate)[3] |
| Density | 1.4557 g/cm³ (rough estimate)[3] |
| pKa | 4.29 ± 0.10 (Predicted)[3] |
| Solubility | Slightly soluble in chloroform and methanol[3] |
Table 3: Safety and Hazard Information
| Hazard Information | Details |
| GHS Classification | Skin Corrosion/Irritation (Category 1B)[6] |
| GHS Pictogram | |
| Signal Word | Danger[6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[6] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[6] |
| Transport Information | Classified as a Dangerous Good for transport[4] |
Role in the Synthesis of Loxoprofen
2-[4-(bromomethyl)phenyl]propanoic acid is a pivotal intermediate in the industrial synthesis of Loxoprofen sodium.[2] The synthesis of Loxoprofen involves the alkylation of a cyclopentanone derivative with 2-[4-(bromomethyl)phenyl]propanoic acid or its ester, followed by hydrolysis and salt formation.
Below is a generalized workflow for the synthesis of Loxoprofen sodium starting from 2-[4-(bromomethyl)phenyl]propanoic acid.
References
- 1. Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-(4-Bromomethyl)phenylpropionic acid | 111128-12-2 [chemicalbook.com]
- 3. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Loxoprofen - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 6. vinmec.com [vinmec.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109776300B - Synthetic method of loxoprofen sodium - Google Patents [patents.google.com]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
